[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine
Description
BenchChem offers high-quality [5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-propan-2-yl-1,3-oxazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(2)6-4-9-7(3-8)10-6/h4-5H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQPSAHNRDTZON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(O1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine, a compound characterized by its unique oxazole ring and methanamine moiety, has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of [5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine is C8H12N2O. The compound features an isopropyl group attached to the oxazole ring, which significantly influences its reactivity and interaction with biological systems. The presence of the methanamine group allows for various interactions with biological targets.
Biological Activity Overview
Research indicates that derivatives of oxazoles, including [5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine, exhibit a range of biological activities:
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of oxazole derivatives. For instance:
- Antibacterial Properties : Compounds similar to [5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine have shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µM) Range |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
Anti-inflammatory Properties
Oxazole derivatives are also noted for their anti-inflammatory effects. While specific data on [5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine is limited, related compounds have demonstrated the ability to inhibit inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases .
Structure–Activity Relationships (SAR)
Understanding the SAR of [5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine is crucial for optimizing its biological activity:
- Substituent Effects : The isopropyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- Oxazole Ring Modifications : Variations in the oxazole ring can lead to significant changes in biological activity; for example, substituents at different positions can affect binding affinity to target proteins.
Study on Antimicrobial Effects
A study conducted on a series of oxazole derivatives revealed that certain modifications led to enhanced antibacterial and antifungal activities against pathogens such as Candida albicans. The transformation of specific precursors into oxazole derivatives resulted in improved antimicrobial profiles while reducing toxicity .
In Vitro Evaluation
In vitro assays demonstrated that compounds with structural similarities to [5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine exhibited promising results against various microbial strains, supporting the hypothesis that structural features play a critical role in determining biological activity .
Scientific Research Applications
Pharmaceutical Applications
The pharmaceutical applications of [5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine are particularly noteworthy. Its unique structure may lead to the discovery of new therapeutic agents targeting various diseases.
Case Studies
- Anticancer Activity : A study explored the anticancer potential of oxazole derivatives, noting that modifications at the 5-position can enhance selectivity towards cancer cells.
- Enzyme Inhibition : Research indicated that compounds with oxazole rings could act as inhibitors for specific enzymes involved in disease pathways.
Agricultural Applications
In agriculture, [5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine may serve as a bioactive agent in pest control and crop protection. Its potential as a pesticide could be explored through:
- Fungicidal Properties : Similar compounds have shown efficacy against plant pathogens.
- Growth Regulation : Investigations into its role as a plant growth regulator are ongoing.
Comparative Analysis with Related Compounds
To highlight the uniqueness of [5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine, it can be compared with other compounds that share structural similarities:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 5-Methylisoxazole | Isoxazole | Antimicrobial | Methyl substitution enhances stability |
| 4-Amino-1,3-thiazole | Thiazole | Anticancer | Contains sulfur atom |
| 2-Aminobenzothiazole | Benzothiazole | Antiviral | Aromatic system increases bioactivity |
| 4-Isopropylaniline | Aniline | Antidepressant | Isopropyl group enhances lipophilicity |
This comparative analysis demonstrates how the specific oxazole structure combined with an amine functionality can lead to distinct biological interactions and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
